molecular formula C6H6F3NO3 B14745998 4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid CAS No. 689-45-2

4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid

Cat. No.: B14745998
CAS No.: 689-45-2
M. Wt: 197.11 g/mol
InChI Key: DXWPODDNSCYSTF-UHFFFAOYSA-N
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Description

4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to an amino butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid typically involves the reaction of a suitable precursor with trifluoroethylamine under controlled conditions. One common method involves the condensation of a keto acid with trifluoroethylamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid involves its interaction with specific molecular targets. The trifluoroethyl group may enhance the compound’s ability to penetrate biological membranes, while the keto and amino groups can participate in various biochemical reactions. The exact pathways and targets depend on the specific context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-{[(2,2,2-trifluoroethyl)carbamoyl]amino}butanoic acid
  • (Z)-2,3-dichloro-4-oxo-but-2-enoic acid

Uniqueness

4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and material science.

Properties

CAS No.

689-45-2

Molecular Formula

C6H6F3NO3

Molecular Weight

197.11 g/mol

IUPAC Name

4-oxo-4-(2,2,2-trifluoroethylamino)but-2-enoic acid

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)3-10-4(11)1-2-5(12)13/h1-2H,3H2,(H,10,11)(H,12,13)

InChI Key

DXWPODDNSCYSTF-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)NC(=O)C=CC(=O)O

Origin of Product

United States

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